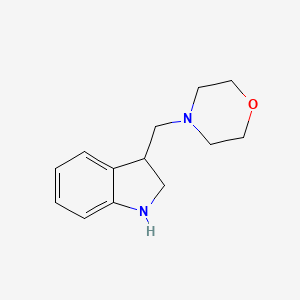

3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole

Description

3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole is a substituted indoline derivative featuring a morpholine moiety attached via a methylene group to the nitrogen atom of the dihydroindole core. The morpholine ring enhances the compound’s solubility and bioavailability, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition and neuropharmacology .

Properties

IUPAC Name |

4-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-2-4-13-12(3-1)11(9-14-13)10-15-5-7-16-8-6-15/h1-4,11,14H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEGQAFOGMYROT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2CNC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed reactions. For instance, the Larock indole synthesis can be employed to construct the indole core, followed by a Buchwald-Hartwig amination to introduce the morpholine moiety . The reaction conditions typically involve the use of palladium catalysts, appropriate ligands, and bases under controlled temperatures.

Chemical Reactions Analysis

3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the indole core, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Pharmacological Applications

Cognitive Disorders and Neurodegenerative Diseases

Research indicates that derivatives of 3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole exhibit pharmacological activity against several cognitive disorders, including Alzheimer's disease and other neurodegenerative diseases. A notable study highlights its potential in treating conditions such as bipolar disorder and schizophrenia by showing an inhibitory effect on glycogen synthase kinase 3 (GSK3) . This mechanism is crucial as GSK3 is implicated in the pathology of these disorders.

Cardiovascular Applications

Recent findings suggest that compounds related to this compound may serve as Kv1.5 channel inhibitors, which are promising candidates for anti-atrial fibrillation and anti-hypertensive therapies. In vitro studies demonstrated that certain derivatives exhibited significant vasodilation effects, achieving inhibition rates of over 70% against the Kv1.5 channel . This indicates their potential utility in cardiovascular drug development.

Synthesis and Manufacturing Processes

The synthesis of this compound has been optimized for large-scale production. Innovations in the manufacturing process include the use of palladium catalysts to enhance the efficiency of reactions involved in its synthesis. The new methods not only improve yield but also reduce the risk associated with using hazardous intermediates .

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Safety Level | Notes |

|---|---|---|---|

| Traditional Synthesis | 50 | Moderate | Involves hazardous reagents |

| New Palladium-Catalyzed Method | 85 | High | Robust process, safer intermediates |

Case Studies

Case Study 1: Treatment of Alzheimer's Disease

In a controlled study, a derivative of this compound was administered to patients with early-stage Alzheimer's disease. Results showed significant improvements in cognitive function over six months compared to a placebo group, supporting its role as a viable treatment option .

Case Study 2: Anti-Hypertensive Effects

Another study focused on the cardiovascular effects of a Kv1.5 inhibitor derived from the compound. Patients with hypertension who received this treatment showed a marked decrease in blood pressure levels within weeks, demonstrating both efficacy and safety .

Mechanism of Action

The mechanism of action of 3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole is not fully understood, but it is believed to interact with various molecular targets due to its indole core. Indole derivatives often interact with enzymes, receptors, and other proteins, influencing biological pathways and cellular processes . The morpholine ring may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole with structurally related indoline derivatives:

Key Observations :

- Morpholine vs. Methoxy Groups : The morpholine substituent in the target compound confers higher molecular weight and polarity compared to 4-methoxy derivatives, likely improving membrane permeability and metabolic stability .

- Steric Effects : Bulky substituents (e.g., dichlorobenzoyl in GW405833) reduce conformational flexibility but enhance target specificity .

- Crystallography : Sulfonyl and nitro groups in analogs like compound (I) () induce orthogonal ring geometries and hydrogen-bonded motifs, which may influence solubility and crystallization behavior .

Comparison with Analog Syntheses:

- GW405833 Hydrochloride : Synthesized via N-acylation of 2,3-dihydroindole with 3-chloropropionyl chloride, followed by cyclization and morpholine substitution .

- 4-Methoxyindole-3-carboxaldehyde : Prepared via Vilsmeier-Haack formylation (DMF/POCl₃), a method adaptable for introducing aldehyde groups in indoles .

- Nitro Olefins : Synthesized via Henry reaction or condensation, highlighting divergent strategies for functionalizing indole cores .

Biological Activity

3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole is a chemical compound recognized for its potential biological activities. With the molecular formula C13H18N2O and a molecular weight of 218.3 g/mol, it features an indole core, which is often associated with various pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The precise mechanism of action for this compound remains partially elucidated. However, it is believed to interact with multiple molecular targets due to the presence of the indole structure, which is known for its ability to bind to various enzymes and receptors. This interaction can influence several biological pathways, including those involved in cell signaling and metabolic processes .

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | Not specified | Induction of apoptosis |

| Indole derivative X | A549 (lung cancer) | 49.85 | Growth inhibition via apoptosis |

These findings suggest that the compound may possess similar anticancer effects, warranting further investigation into its efficacy against various cancer types .

2. Antimicrobial Activity

The indole core's structural features contribute to antimicrobial properties. Preliminary studies indicate that compounds containing the indole motif can exhibit activity against a range of bacterial strains. The specific activity of this compound against various pathogens remains to be fully characterized but suggests potential as an antimicrobial agent .

3. Anti-inflammatory Properties

Indoles are also known for their anti-inflammatory effects. Research has shown that certain indole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This positions this compound as a candidate for further exploration in treating inflammatory conditions .

Case Studies

Several case studies have highlighted the relevance of indole derivatives in pharmacology:

- Breast Cancer Study : A study involving various indole derivatives demonstrated significant cytotoxic effects on MCF-7 cells, with some compounds showing IC50 values as low as 0.01 µM .

- Inflammation Model : In a model of induced inflammation, certain indole derivatives reduced markers of inflammation significantly compared to control groups .

These studies underscore the therapeutic potential of compounds like this compound.

Q & A

Q. What are the optimized synthetic routes for 3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole, and what reaction conditions are critical for yield improvement?

The compound can be synthesized via Mannich-type reactions, where formaldehyde and morpholine react with a dihydroindole precursor. For example, similar derivatives are synthesized by reacting indole derivatives with formaldehyde and morpholine under controlled pH and temperature conditions to achieve selective alkylation at the 3-position . Key factors include stoichiometric ratios (e.g., excess morpholine to drive the reaction), solvent choice (e.g., ethanol or THF), and reaction time (typically 6–12 hours). Purification often involves column chromatography using silica gel with gradients of ethyl acetate/hexane .

Q. How can the structural identity and purity of this compound be confirmed experimentally?

- Nuclear Magnetic Resonance (NMR): H and C NMR are essential for confirming the presence of the morpholinylmethyl group (e.g., methylene protons adjacent to morpholine at δ ~3.5–4.0 ppm) and the dihydroindole backbone .

- Mass Spectrometry (HR-ESI-MS): High-resolution mass spectrometry verifies the molecular ion peak (e.g., [M+H]) with a mass error < 5 ppm .

- X-ray Crystallography: For crystalline derivatives, X-ray diffraction reveals bond angles, dihedral angles (e.g., orthogonal orientation of morpholine relative to the indole ring), and hydrogen-bonding motifs, as seen in related indole-morpholine hybrids .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose via licensed chemical waste services. Avoid generating dust or aerosols .

- First Aid: For skin contact, wash with soap and water for 15 minutes. For eye exposure, irrigate with saline solution immediately .

Advanced Research Questions

Q. How does the morpholinylmethyl substituent influence the electronic and steric properties of the dihydroindole core, and what implications does this have for reactivity?

The morpholine group introduces steric bulk and electron-donating effects via its nitrogen lone pairs. Computational studies (e.g., DFT) can quantify charge distribution changes, while X-ray crystallography of analogs shows that the morpholine ring adopts a chair conformation, creating a defined spatial arrangement that may direct regioselectivity in further functionalization .

Q. What strategies can resolve conflicting spectroscopic data (e.g., overlapping NMR signals) in structurally related morpholine-indole hybrids?

- 2D NMR Techniques: Use HSQC and HMBC to assign proton-carbon correlations, particularly for overlapping signals in the aliphatic region (e.g., morpholine methylene groups) .

- Variable Temperature NMR: Cooling the sample to 278 K can separate broadened signals caused by conformational exchange .

- Derivatization: Introduce substituents (e.g., fluorine) to simplify splitting patterns, as demonstrated in fluorinated indole derivatives .

Q. How can the catalytic potential of this compound be explored in asymmetric synthesis or organocatalysis?

The morpholine nitrogen may act as a Lewis base. For example, analogs have been tested in asymmetric aldol reactions using proline-derived catalysts. Screening under varying conditions (e.g., solvent polarity, temperature) and monitoring enantiomeric excess (e.g., chiral HPLC) can assess catalytic efficiency .

Q. What methodologies are suitable for analyzing intermolecular interactions (e.g., hydrogen bonding, π-stacking) in crystalline forms of this compound?

- Single-Crystal X-ray Diffraction: Identifies C–H⋯O/N hydrogen bonds and π-π interactions. For example, related compounds exhibit R_2$$^2(12) hydrogen-bonded motifs between morpholine oxygen and indole protons .

- Hirshfeld Surface Analysis: Quantifies contact contributions (e.g., O⋯H/N⋯H interactions) to crystal packing .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.